Chitin synthase inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

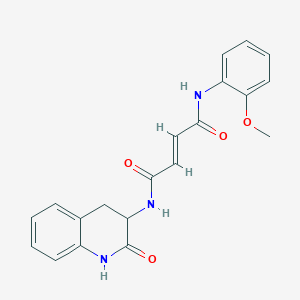

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(E)-N'-(2-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |

InChI |

InChI=1S/C20H19N3O4/c1-27-17-9-5-4-8-15(17)21-18(24)10-11-19(25)22-16-12-13-6-2-3-7-14(13)23-20(16)26/h2-11,16H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b11-10+ |

InChI Key |

UCYYWQPXFPHWOA-ZHACJKMWSA-N |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Fungal Wall: A Technical Guide to the Mechanism of Chitin Synthase 3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for inhibitors targeting chitin synthase 3 (CHS3), a critical enzyme in fungal cell wall biosynthesis. Given the rise of antifungal resistance, understanding and targeting fungal-specific pathways is paramount for the development of novel therapeutics. This document details the molecular interactions of inhibitors, the complex signaling pathways that regulate CHS3 expression, and standardized protocols for evaluating inhibitor efficacy.

The Central Role of Chitin Synthase 3 (CHS3)

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1] In many pathogenic fungi, including Saccharomyces cerevisiae and Candida albicans, the CHS3 enzyme is responsible for synthesizing the vast majority (over 90%) of the cell wall chitin.[2] Its role is crucial during key morphological stages such as bud emergence, septum formation, and in response to cell wall stress.[1] The absence of chitin and chitin synthases in vertebrates makes CHS3 an attractive and specific target for antifungal drug development.[3]

Direct Mechanism of Action: Inhibition of Chitin Synthase

Chitin synthase inhibitors function by directly impeding the catalytic activity of the enzyme, thereby preventing the polymerization of N-acetylglucosamine and compromising the structural integrity of the organism.[4] This can occur through several mechanisms, including binding to the active site or to allosteric sites, leading to competitive or non-competitive inhibition.[4][5]

A Case Study: Chitin Synthase Inhibitor 3 (Compound 2d)

A novel series of 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent chitin synthase inhibitors.[6] Among these, This compound (also known as compound 2d) , has demonstrated significant inhibitory action.[6][7]

Kinetic studies on a closely related compound from the same series (compound 2b) revealed a non-competitive inhibition mechanism.[6] This suggests that the inhibitor binds to an allosteric site on the chitin synthase enzyme, rather than competing with the UDP-GlcNAc substrate at the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency. Further structural studies are needed to precisely identify the binding site and the conformational changes induced by this class of inhibitors.

Quantitative Efficacy of Chitin Synthase Inhibitors

The potency of chitin synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the MIC is the lowest concentration that prevents visible fungal growth.[8]

| Inhibitor | Target Organism/Enzyme Source | IC50 (mM) | MIC (µg/mL) | Reference |

| This compound (Compound 2d) | Candida albicans | 0.16 | 1 | [6][7] |

| Compound 2b | Chitin Synthase | 0.09 | 2 (C. albicans) | [6] |

| Compound 20 (Maleimide derivative) | Chitin Synthase | 0.12 | Not Reported | [3] |

| Polyoxin B (Control) | Chitin Synthase | 0.19 | >2 (C. albicans) | [3][6] |

| Fluconazole (Control) | Not a CHS inhibitor | Not Applicable | 2 (C. albicans) | [6] |

Regulatory Control of Chitin Synthesis

Beyond direct inhibition, the overall rate of chitin synthesis is tightly controlled by complex intracellular signaling pathways. These pathways respond to environmental cues and cell wall stress, primarily by regulating the transcription of CHS genes.[4] Understanding these pathways offers alternative strategies for antifungal development, potentially through combination therapies. In fungi like Candida albicans, at least three major pathways coordinately regulate chitin synthesis.[1]

These pathways are:

-

The Protein Kinase C (PKC) Pathway: A key cell wall integrity pathway that responds to cell surface stress.

-

The High Osmolarity Glycerol (HOG) MAP Kinase Pathway: Primarily activated by osmotic stress.

-

The Ca2+/Calcineurin Signaling Pathway: Activated by calcium ions and crucial for stress responses.

Activation of these pathways leads to the translocation of transcription factors to the nucleus, which then induce the expression of CHS genes to reinforce the cell wall.[1]

Figure 1: Signaling pathways regulating CHS gene expression in response to cell wall stress.

Experimental Protocols

Evaluating the efficacy of potential chitin synthase inhibitors requires robust and reproducible experimental protocols. The following sections detail standardized methodologies for in vitro enzyme inhibition and whole-cell antifungal activity assays.

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of chitin synthase from fungal cell extracts. The amount of newly synthesized chitin is quantified using a Wheat Germ Agglutinin (WGA)-based detection method.

Methodology:

-

Preparation of Fungal Cell Extract:

-

Culture fungal cells (e.g., S. sclerotiorum or C. albicans) in an appropriate liquid medium (e.g., PDA) at 23-30°C for 36-48 hours.[3]

-

Harvest cells by centrifugation (e.g., 3000 x g for 10 min).[3]

-

Prepare crude enzyme extracts by mechanical disruption (e.g., bead beating) in an extraction buffer, followed by centrifugation to clear the lysate.

-

Pre-treat the cell extract with trypsin to proteolytically activate the zymogenic form of chitin synthase.[9]

-

-

Enzymatic Reaction:

-

Quantification:

-

Wash the plate thoroughly with water to remove unbound reactants.[9]

-

Add a WGA-Horseradish Peroxidase (HRP) conjugate and incubate to allow binding to the immobilized chitin.

-

Wash the plate again to remove unbound conjugate.

-

Add an HRP substrate (e.g., TMB) and measure the resulting absorbance (e.g., at 600 nm) using a microplate reader.[10] The signal intensity is proportional to the amount of chitin synthesized.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol.[11]

Methodology:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain (e.g., C. albicans) on an agar plate.

-

Inoculate a few colonies into a liquid medium (e.g., YPD) and incubate overnight at 37°C with shaking.[11]

-

Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to a final concentration of 1.0 x 10³ cells/mL in RPMI 1640 medium.[11]

-

-

Assay Plate Preparation:

-

In a 96-well flat-bottom microtiter plate, prepare serial two-fold dilutions of the test inhibitor in the RPMI medium. A typical concentration range is 128 to 0.06 µg/mL.[11]

-

Include positive controls (e.g., fluconazole) and a negative control (no drug).

-

-

Inoculation and Incubation:

-

Determining the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the drug-free control well.[12] This can be assessed visually or by measuring the optical density with a plate reader.

-

Figure 2: Generalized workflow for the evaluation of chitin synthase inhibitors.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psecommunity.org [psecommunity.org]

- 4. biotech.journalspub.info [biotech.journalspub.info]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cognit.ca [cognit.ca]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]

- 12. m.youtube.com [m.youtube.com]

The Discovery and Synthesis of a Novel Chitin Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Chitin Synthase Inhibitor 3 (CSI-3), a promising antifungal agent. The document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and illustrates key pathways and workflows.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Chitin, an essential component of the fungal cell wall, is an attractive target for antifungal drug development as it is absent in humans. Chitin synthases are the enzymes responsible for the polymerization of N-acetylglucosamine to form chitin, making them a prime target for selective inhibition.[1][2] This guide focuses on a specific inhibitor, designated as this compound (CSI-3), a novel 3,4-dihydro-2(1H)-quinolinone derivative.

Discovery of this compound (Compound 2d)

This compound, also referred to as compound 2d, was identified through a research initiative focused on the design and synthesis of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors. The discovery was detailed in a 2020 publication in the European Journal of Medicinal Chemistry by Li et al. This compound emerged as a potent inhibitor of chitin synthase with significant antifungal activity against Candida albicans.

Quantitative Biological Data

The biological activity of this compound and its analogs was evaluated through in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Chitin Synthase Inhibitory Activity

| Compound | IC50 (mM) |

| CSI-3 (2d) | 0.16 |

| Analog 2a | >1.0 |

| Analog 2b | 0.85 |

| Analog 2c | 0.42 |

| Analog 2e | 0.28 |

| Polyoxin B (Control) | 0.21 |

Table 2: In Vitro Antifungal Activity against Candida albicans

| Compound | MIC (µg/mL) |

| CSI-3 (2d) | 1 |

| Analog 2a | >128 |

| Analog 2b | 64 |

| Analog 2c | 16 |

| Analog 2e | 8 |

| Fluconazole (Control) | 0.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, based on the procedures described by Li et al. (2020).

Synthesis of this compound (Compound 2d)

The synthesis of (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylamino)acrylamide (compound 2d) is a multi-step process.

dot

Materials:

-

7-amino-3,4-dihydroquinolin-2(1H)-one

-

Maleic anhydride

-

Aniline

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic acid

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of Intermediate A ((Z)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobut-2-enoic acid):

-

A mixture of 7-amino-3,4-dihydroquinolin-2(1H)-one and maleic anhydride is refluxed in acetic acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield Intermediate A.

-

-

Synthesis of CSI-3 (Compound 2d):

-

To a solution of Intermediate A in DMF, EDCI, HOBt, and DIPEA are added, and the mixture is stirred at room temperature.

-

Aniline is then added, and the reaction is stirred until completion as monitored by TLC.

-

The reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and purified by column chromatography to yield this compound (compound 2d).

-

Chitin Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of chitin synthase extracted from Candida albicans.

dot

Materials:

-

Candida albicans cell culture

-

Lysis buffer

-

Trypsin

-

UDP-[3H]N-acetylglucosamine (radiolabeled substrate)

-

Test compounds (dissolved in DMSO)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Enzyme Preparation:

-

Candida albicans cells are cultured, harvested, and washed.

-

The cells are lysed to release the cellular contents, including the membrane-bound chitin synthase.

-

The crude membrane fraction containing the enzyme is isolated by centrifugation.

-

-

Inhibition Assay:

-

The reaction is carried out in a microtiter plate.

-

The reaction mixture contains the enzyme preparation, Tris-HCl buffer, and an activator such as trypsin.

-

The test compound (CSI-3) or a control (e.g., Polyoxin B) is added at various concentrations.

-

The reaction is initiated by the addition of the radiolabeled substrate, UDP-[3H]N-acetylglucosamine.

-

The plate is incubated at 30°C for a defined period.

-

-

Quantification:

-

The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and collected on glass fiber filters.

-

The filters are washed to remove unincorporated substrate.

-

The radioactivity on the filters is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. The IC50 value is then determined.

-

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

dot

Materials:

-

Candida albicans strain

-

RPMI-1640 medium

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Inoculum Preparation: A standardized suspension of Candida albicans is prepared in sterile saline or water and then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in the 96-well plates containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density using a microplate reader.

Signaling Pathways in Chitin Synthesis Regulation

The synthesis of chitin in fungi is a tightly regulated process involving several signaling pathways. While the direct target of CSI-3 is the chitin synthase enzyme, understanding the upstream regulatory pathways is crucial for comprehending the broader context of its mechanism of action and potential for synergistic therapies.

dot

Cell wall stress, induced by antifungal agents or other environmental insults, activates multiple signaling cascades, including the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. These pathways converge to upregulate the expression of chitin synthase (CHS) genes and increase the activity of the chitin synthase enzymes, leading to a compensatory increase in chitin synthesis to reinforce the cell wall.

Conclusion and Future Directions

This compound (compound 2d) represents a promising lead compound for the development of novel antifungal agents. Its potent and specific inhibition of chitin synthase, coupled with significant activity against Candida albicans, warrants further investigation. Future research should focus on optimizing the structure of CSI-3 to enhance its efficacy and pharmacokinetic properties. Additionally, exploring the potential for synergistic combinations with other antifungal drugs that target different cellular pathways could lead to more effective treatment strategies for fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for new and effective antifungal therapies.

References

An In-depth Technical Guide to the Target Enzyme Specificity of Chitin Synthase 3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target enzyme specificity of inhibitors targeting chitin synthase 3 (Chs3), a critical enzyme in fungal cell wall biosynthesis. Given the absence of chitin in vertebrates, chitin synthases are prime targets for the development of novel antifungal therapeutics.[1][2][3] This document details the inhibitory activities of various compounds, outlines experimental protocols for assessing enzyme specificity, and visualizes key biological and experimental pathways.

Quantitative Data on Chitin Synthase Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity of various compounds against different chitin synthase (Chs) isoenzymes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of the potency and specificity of these inhibitors. Lower values indicate higher potency.

| Inhibitor | Target Enzyme(s) | Organism | IC50 (μg/mL) | IC50 (mM) | Ki (μM) | Reference(s) |

| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39 | - | - | [4] |

| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35 | - | - | [4] | |

| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08 | - | - | [4] | |

| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.546 ± 1.42 | - | - | [4] |

| Chs3 | Saccharomyces cerevisiae | 2.963 ± 1.42 | - | - | [4] | |

| Polyoxin B | CHS | Sclerotiorum sclerotiorum | - | 0.19 | - | [1][3] |

| Maleimide Compound 20 | CHS | Sclerotiorum sclerotiorum | - | 0.12 | - | [1][3] |

| Nikkomycin Z | CaChs2 | Candida albicans | - | - | 1.5 ± 0.5 | [5] |

| Polyoxin D | CaChs2 | Candida albicans | - | - | 3.2 ± 1.4 | [5] |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against chitin synthase enzymes. The assay measures the amount of synthesized chitin, which is captured on a wheat germ agglutinin (WGA)-coated plate and subsequently quantified.[1][4][6]

Materials:

-

Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans)

-

YPD medium

-

100 mM Tris-HCl buffer (pH 7.5) with protease inhibitors

-

Acid-washed glass beads

-

Trypsin

-

Assay mixture (specific for each Chs isoenzyme, see below)

-

96-well microtiter plates coated with 50 µg/mL WGA

-

Test compounds dissolved in DMSO

-

Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells in YPD medium to an OD600 of 1-2.

-

Harvest cells by centrifugation at 1500 x g for 15 minutes at 4°C and wash once with water.

-

Resuspend the cell pellet in cold 100 mM Tris-HCl (pH 7.5) containing protease inhibitors.

-

Lyse the cells by vortexing with acid-washed glass beads for 10 cycles of 1 minute each.

-

Centrifuge the lysate at 1500 x g for 15 minutes to remove cell debris. The supernatant contains the membrane proteins with chitin synthase activity.

-

-

Enzyme Activation (for Chs1 and Chs2):

-

Pre-treat the membrane protein preparation with 80 µg/mL trypsin for 30 minutes at 30°C.

-

-

Inhibition Assay:

-

To the wells of the WGA-coated 96-well plate, add the following components in the specified order:

-

Assay mixture (see table below for specific compositions for Chs1, Chs2, and Chs3).

-

Test compound at various concentrations (or DMSO for control).

-

Membrane protein preparation (15 µg).

-

Start the reaction by adding UDP-GlcNAc.

-

-

As a background control, perform a reaction without UDP-GlcNAc.[6]

-

Incubate the plate at the optimal temperature for the specific enzyme (e.g., 30°C).

-

-

Quantification:

-

After the incubation period, wash the plate to remove unbound reagents.

-

The amount of synthesized chitin bound to the WGA-coated plate is then quantified using a suitable detection method, which could involve a secondary labeled lectin or antibody, followed by measurement with a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Assay Mixtures for Different Chitin Synthase Isoenzymes: [4]

| Component | Chs1 Assay Mixture | Chs2 Assay Mixture | Chs3 Assay Mixture |

| Buffer | 32 mM Tris-maleate (pH 6.5) | 32 mM Tris-HCl (pH 8.0) | 32 mM Tris-HCl (pH 8.0) |

| Divalent Cations | 5 mM MgCl₂ | 1.6 mM CoCl₂ | 1.6 mM CoCl₂, 5 mM NiCl₂ |

| Detergent | 0.2% Digitonin | - | - |

| Substrate Activator | 40 mM N-acetyl-glucosamine (GlcNAc) | 40 mM N-acetyl-glucosamine (GlcNAc) | 40 mM N-acetyl-glucosamine (GlcNAc) |

| Substrate | 4 mM UDP-GlcNAc | 4 mM UDP-GlcNAc | 4 mM UDP-GlcNAc |

Visualizations

Fungal Chitin Biosynthesis Pathway and Inhibition

Caption: Fungal chitin biosynthesis pathway and points of inhibition.

Experimental Workflow for Chitin Synthase Inhibition Assay

Caption: Workflow for determining chitin synthase inhibitor specificity.

References

- 1. psecommunity.org [psecommunity.org]

- 2. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Chitin Synthase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin Synthase Inhibitor 3 (CSI-3), a novel antifungal agent belonging to the 3,4-dihydro-2(1H)-quinolinone class of compounds. This document details its mechanism of action, quantitative inhibitory and antifungal properties, and the experimental protocols used for its evaluation.

Core Compound Information

This compound, also referred to as compound 2d in the primary literature, is a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] Its chemical structure is based on a 3,4-dihydro-2(1H)-quinolinone scaffold.[1]

Mechanism of Action

Chitin is a fundamental structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress.[2] It is synthesized by the enzyme chitin synthase, which polymerizes N-acetylglucosamine.[2] Chitin is absent in mammals, making chitin synthase an attractive target for the development of selective antifungal therapies.[2]

This compound exerts its antifungal effect by directly inhibiting the activity of chitin synthase. A related compound from the same chemical series, compound 2b, has been characterized as a non-competitive inhibitor of chitin synthase.[3] This mode of inhibition suggests that the inhibitor binds to an allosteric site on the enzyme, rather than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[4][5][6] This non-competitive binding means that increasing the concentration of the substrate (UDP-N-acetylglucosamine) will not overcome the inhibitory effect.[7]

The inhibition of chitin synthesis weakens the fungal cell wall, leading to morphological abnormalities and ultimately, the cessation of fungal growth.[8]

Quantitative Biological Activity

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The key data points are summarized in the tables below.

| Compound | Assay | Parameter | Value | Reference |

| This compound (2d) | Chitin Synthase Inhibition | Inhibition Percentage (IP) at 300 µg/mL | 82.3% | [3] |

| This compound (2d) | Chitin Synthase Inhibition | IC50 | 0.16 mM | [9] |

| Chitin Synthase Inhibitor 2 (2b) | Chitin Synthase Inhibition | IC50 | 0.09 mM | [10] |

| Chitin Synthase Inhibitor 2 (2b) | Chitin Synthase Inhibition | Ki | 0.12 mM | [10] |

| Polyoxin B (Control) | Chitin Synthase Inhibition | Inhibition Percentage (IP) at 300 µg/mL | 87.5% | [3] |

| Polyoxin B (Control) | Chitin Synthase Inhibition | IC50 | 0.09 mM | [3] |

Table 1: In Vitro Chitin Synthase Inhibitory Activity

| Compound | Fungal Strain | Parameter | Value | Reference |

| This compound (2d) | Candida albicans | MIC | 1 µg/mL | [9] |

| This compound (2d) | Candida albicans | MIC | 2 µg/mL | [3] |

| Chitin Synthase Inhibitor 2 (2b) | C. albicans (ATCC 76615) | MIC | 2 µg/mL | [10] |

| Chitin Synthase Inhibitor 2 (2b) | Aspergillus fumigatus (GIMCC 3.19) | MIC | 4 µg/mL | [10] |

| Chitin Synthase Inhibitor 2 (2b) | C. albicans (ATCC 90023) | MIC | 1 µg/mL | [10] |

| Chitin Synthase Inhibitor 2 (2b) | Aspergillus flavus (ATCC 16870) | MIC | 2 µg/mL | [10] |

| Fluconazole (Control) | Candida albicans | MIC | Comparable to 2b, 2d, 2e, and 2l | [3] |

| Polyoxin B (Control) | Candida albicans | MIC | Inferior to 2b, 2d, 2e, and 2l | [3] |

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol is adapted from a method used for screening novel chitin synthase inhibitors and is applicable for the evaluation of compounds like this compound.[11][12]

-

Enzyme Preparation:

-

Assay Procedure:

-

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[11][12]

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create serial dilutions in 50 mM Tris-HCl buffer (pH 7.5).[11][12]

-

To each well, add:

-

After incubation, wash the plate six times with ultrapure water.[11][12]

-

The amount of synthesized chitin (which binds to the WGA-coated plate) is then quantified, typically using a colorimetric method.

-

Antifungal Susceptibility Testing (Candida albicans)

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[13][14][15]

-

Inoculum Preparation:

-

Broth Microdilution Method:

-

Perform serial twofold dilutions of the test compound in RPMI 1640 medium in a 96-well microtiter plate.[15]

-

Add the standardized yeast inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.[16]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available in the public domain regarding the direct impact of this compound on fungal signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the chitin synthase enzyme. However, disruption of the cell wall integrity would likely trigger compensatory signaling pathways within the fungus.

Caption: Hypothetical signaling cascade upon inhibition of chitin synthesis.

Caption: General experimental workflow for evaluating this compound.

Caption: Non-competitive inhibition of chitin synthase by CSI-3.

References

- 1. Noncompetitive Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lunanotes.io [lunanotes.io]

- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. psecommunity.org [psecommunity.org]

- 13. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

In Vitro Efficacy of Chitin Synthase Inhibitor 3 Against Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Chitin Synthase Inhibitor 3 (CHS3) and related chitin synthase inhibitors against a spectrum of fungal pathogens. Chitin, an essential component of the fungal cell wall absent in mammals, presents a prime target for antifungal drug development.[1][2][3] Inhibitors of chitin synthase disrupt the integrity of the fungal cell wall, leading to osmotic lysis and cell death.[4][5] This document collates quantitative efficacy data, details key experimental protocols for assessing antifungal activity, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Data

The in vitro activity of chitin synthase inhibitors, notably Nikkomycin Z and Polyoxin D, has been evaluated against a diverse range of fungal species. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric. The following tables summarize the reported MIC values for various fungal pathogens.

| Fungal Pathogen | Chitin Synthase Inhibitor | MIC Range (µg/mL) | Notes | Reference |

| Candida albicans | Nikkomycin Z | Moderately susceptible | Synergistic effects observed with azoles. | [4] |

| Candida parapsilosis | Nikkomycin Z | - | Synergistic interaction with azoles. | [4] |

| Candida auris | Nikkomycin Z | 0.125 to >64 | Mixed activity observed across 100 isolates. MIC50: 2 mg/L, MIC90: 32 mg/L. | [6] |

| Cryptococcus neoformans | Nikkomycin Z | Resistant | - | [4] |

| Coccidioides immitis | Nikkomycin Z | 0.125 | For the spherule-endospore phase. | [4] |

| Aspergillus fumigatus | Nikkomycin Z | - | Marked synergism with itraconazole. | [4] |

| Aspergillus flavus | Nikkomycin Z | - | Marked synergism with itraconazole. | [4] |

| Sporothrix globosa | Nikkomycin Z | 12.5 | - | [7] |

| Sporothrix schenckii sensu stricto | Nikkomycin Z | ≤ 400 | MIC determined for 67% of isolates. | [7] |

| Sporothrix brasiliensis | Nikkomycin Z | ≤ 400 | MIC determined for 30% of isolates. | [7] |

| Rhizoctonia solani | Polyoxin D | ≤ 1.562 | High activity observed. | [8] |

Mechanism of Action and Signaling Pathway

Chitin synthase inhibitors like Nikkomycin Z and Polyoxin D act as competitive inhibitors of the enzyme chitin synthase.[4][5] They are structural analogs of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[4] By binding to the active site of chitin synthase, these inhibitors prevent the polymerization of N-acetylglucosamine into chitin chains, a crucial process for cell wall construction and maintenance.[3] This inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis.[4] Fungi possess multiple classes of chitin synthase enzymes (e.g., CHS1, CHS2, CHS3), and inhibitors like Nikkomycin Z have been shown to inhibit multiple classes.[1][2]

Experimental Protocols

Accurate assessment of the in vitro efficacy of antifungal agents is critical. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Chitin synthase inhibitor stock solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial two-fold dilutions of the chitin synthase inhibitor in RPMI 1640 medium in the wells of a 96-well plate.

-

Add an equal volume of the standardized fungal inoculum to each well.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determine the MIC visually as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control. Alternatively, use a spectrophotometer to measure absorbance.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents, in this case, a chitin synthase inhibitor and another antifungal drug (e.g., an azole).

Materials:

-

96-well microtiter plates.

-

RPMI 1640 medium.

-

Standardized fungal inoculum.

-

Stock solutions of both antifungal agents.

Procedure:

-

Prepare serial dilutions of the chitin synthase inhibitor along the x-axis of a 96-well plate.

-

Prepare serial dilutions of the second antifungal agent along the y-axis of the plate.

-

This creates a matrix of wells with varying concentrations of both drugs.

-

Add the standardized fungal inoculum to each well.

-

Include wells with each drug alone as controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additivity: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Conclusion

Chitin synthase inhibitors, particularly those targeting CHS3, represent a promising class of antifungal agents due to their specific mechanism of action against a fungal-specific target. The in vitro data demonstrate significant efficacy against a range of pathogens, with notable potential for synergistic use with existing antifungal drugs. The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of these compounds. Further research is warranted to explore the full therapeutic potential of chitin synthase inhibitors in combating fungal infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]

- 6. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Chitin Synthase Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chitin synthase inhibitor 3 (CSI-3), also identified as compound 2d in scientific literature, is a novel small molecule inhibitor of chitin synthase, a critical enzyme for fungal cell wall integrity. With a potent in vitro inhibitory concentration (IC50) of 0.16 mM against chitin synthase and a minimum inhibitory concentration (MIC) of 1 µg/mL against the pathogenic yeast Candida albicans, CSI-3 presents a promising scaffold for the development of new antifungal agents. This technical guide provides a preliminary overview of the available toxicity data for CSI-3 and related compounds, outlines key experimental protocols for its assessment, and visualizes relevant biological pathways and experimental workflows.

Quantitative Toxicity Data

To date, specific in vitro cytotoxicity and in vivo toxicity data for this compound (compound 2d) have not been extensively published in publicly available literature. However, data from related 3,4-dihydro-2(1H)-quinolinone derivatives can provide initial insights into the potential toxicological profile of this class of compounds.

Table 1: In Vitro Cytotoxicity of Related 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 3e | PC12, HT-22 | Not specified | > 12.5 | [1] |

Table 2: In Vivo Acute Toxicity of Related 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound | Species | Route | LD50 | Observation | Reference |

| Compound 3e | Mice | Oral | > 2500 mg/kg | No acute toxicity observed | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary toxicity assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (compound 2d)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.

Objective: To determine the acute toxic class of this compound following oral administration.

Materials:

-

Healthy, young adult rodents (e.g., rats or mice), typically females.

-

This compound (compound 2d)

-

Vehicle for administration (e.g., water, corn oil)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

-

Dosing - Step 1: Administer a starting dose of the test substance to a group of 3 animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

-

Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of toxic signs.

-

Body Weight Measurement: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Subsequent Dosing Steps:

-

If mortality occurs in the first group, the next lower dose level is used for the next group of 3 animals.

-

If no mortality occurs, the next higher dose level is used.

-

This stepwise procedure continues until the criteria for classification are met.

-

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level, leading to a classification of the substance according to the Globally Harmonized System (GHS).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for antifungal action and a typical workflow for toxicity assessment.

Caption: Hypothetical mechanism of action for this compound.

Caption: General workflow for preliminary toxicity assessment.

References

The Impact of Chitin Synthase 3 Inhibition on Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cellular integrity, protecting against environmental stresses, and facilitating host-pathogen interactions. Chitin, a polymer of N-acetylglucosamine, is a key structural component of the cell wall in most fungi. Its synthesis is catalyzed by a family of enzymes known as chitin synthases (Chs). Among these, Chitin Synthase 3 (Chs3) is a major contributor to the bulk of chitin found in the cell wall of many fungal species. Consequently, inhibitors targeting Chs3 represent a promising avenue for the development of novel antifungal therapeutics. This technical guide provides an in-depth analysis of the effects of Chs3 inhibition on fungal cell wall integrity, detailing the underlying molecular mechanisms, experimental methodologies for assessment, and the intricate signaling pathways involved in the cellular response to this stress.

Introduction to Chitin Synthase 3 and its Role in Fungal Cell Wall Architecture

The fungal cell wall is a complex matrix primarily composed of polysaccharides, including β-glucans, chitin, and mannoproteins. Chitin provides structural rigidity and is synthesized by chitin synthase enzymes, which are classified into different classes based on their structure and function.[1] Chs3, a class IV chitin synthase, is responsible for the synthesis of the majority of the cell wall chitin in many fungi, including the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[1][2] Deletion or inhibition of Chs3 leads to a significant reduction in the overall chitin content of the cell wall, compromising its structural integrity and rendering the fungus more susceptible to osmotic stress and cell wall-perturbing agents.[3][4]

Quantitative Effects of Chitin Synthase 3 Inhibition

The inhibition of Chs3 activity leads to quantifiable changes in fungal physiology and cell wall composition. These effects are typically dose-dependent and can be assessed through various in vitro and in vivo assays.

Table 1: Summary of Quantitative Data on the Effects of Chs3 Inhibition

| Parameter | Assay Method | Fungal Species | Inhibitor | Concentration | Observed Effect | Reference |

| Chitin Synthase Activity | Non-radioactive microtiter plate assay | Saccharomyces cerevisiae | Nikkomycin Z | 10 µM | ~50% inhibition of Chs3 activity | [5] |

| Radioactive filter binding assay | Candida albicans | Nikkomycin Z | 1 µM | Significant inhibition of Chs3 activity | [6] | |

| Cell Wall Chitin Content | Calcofluor White staining and fluorometry | Candida albicans | Nikkomycin Z | 4 µg/mL | Significant decrease in chitin content | [6] |

| Flow cytometry with Calcofluor White | Candida albicans | Caspofungin (induces compensatory chitin synthesis via Chs3) | Sub-MIC | Increased chitin content in wild-type, no increase in chs3Δ mutant | [3][4] | |

| Cell Viability | Broth microdilution assay (MIC) | Saccharomyces cerevisiae | Nikkomycin Z | >100 µg/mL | High MIC, indicating low direct antifungal activity alone | [7] |

| Synergistic activity with caspofungin | Candida albicans | Nikkomycin Z + Caspofungin | Varies | Synergistic fungicidal effect | [7] | |

| Gene Expression (CHS3) | Quantitative RT-PCR | Candida albicans | Caspofungin | Sub-MIC | Upregulation of CHS3 expression | [1] |

Experimental Protocols

Accurate assessment of the impact of Chs3 inhibitors requires robust and reproducible experimental methodologies. The following sections detail the protocols for key assays.

Chitin Synthase Activity Assay (Non-Radioactive Method)

This assay measures the in vitro activity of chitin synthase by detecting the synthesized chitin using a wheat germ agglutinin (WGA) conjugate.[5][8]

Materials:

-

Fungal cell lysate (source of chitin synthase)

-

Microtiter plates (96-well), WGA-coated

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

-

Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)

-

Chs3 inhibitor (test compound)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare fungal cell lysates containing active chitin synthases.

-

Add the reaction buffer, UDP-GlcNAc, and the Chs3 inhibitor to the wells of a WGA-coated microtiter plate.

-

Initiate the reaction by adding the cell lysate.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Wash the plate to remove unbound reagents.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the plate to remove unbound conjugate.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Quantification of Fungal Cell Wall Chitin Content

This protocol utilizes the fluorescent dye Calcofluor White (CFW), which specifically binds to chitin, to quantify the chitin content in fungal cell walls.[3][4]

Materials:

-

Fungal cells (treated and untreated)

-

Calcofluor White (CFW) solution (e.g., 10 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Grow fungal cells in the presence and absence of the Chs3 inhibitor.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in the CFW solution.

-

Incubate in the dark for a defined period (e.g., 30 minutes).

-

Wash the cells with PBS to remove unbound dye.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a fluorometer (excitation ~350 nm, emission ~435 nm) or a flow cytometer.

-

Compare the fluorescence of treated cells to that of untreated cells to determine the relative change in chitin content.

Fungal Cell Wall Stress Response Assay

This assay assesses the sensitivity of fungal cells to cell wall perturbing agents, which is often increased upon inhibition of Chs3.[9][10]

Materials:

-

Fungal strains (wild-type and mutant/treated)

-

Growth medium (e.g., YPD or GMM agar plates)

-

Cell wall stressing agents (e.g., Calcofluor White, Congo Red, SDS)

-

Chs3 inhibitor

Procedure:

-

Prepare agar plates containing a gradient of concentrations of a cell wall stressing agent.

-

Prepare a parallel set of plates that also contain the Chs3 inhibitor at a fixed concentration.

-

Spot serial dilutions of fungal cell suspensions onto the plates.

-

Incubate the plates at the optimal growth temperature.

-

Observe and document the growth of the fungal spots after a defined period (e.g., 24-48 hours).

-

Compare the growth on plates with and without the Chs3 inhibitor to assess the synergistic effect of cell wall stress and Chs3 inhibition.

Signaling Pathways in Response to Chitin Synthase 3 Inhibition

Fungi possess intricate signaling networks to sense and respond to cell wall stress, including that induced by Chs3 inhibitors. The Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway are the primary signaling cascades involved in this response.[1][11][12] Inhibition of Chs3 triggers a compensatory mechanism, often leading to the upregulation of other chitin synthases and an increase in the synthesis of other cell wall components like β-glucans.[1]

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved MAP kinase cascade that plays a central role in maintaining cell wall homeostasis.

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by Chs3 inhibition.

Experimental Workflow for Analyzing CWI Pathway Activation

Caption: Experimental workflow for analyzing CWI pathway activation in response to Chs3 inhibition.

Crosstalk with other Pathways

The HOG and Calcineurin pathways also contribute to the compensatory response. The HOG pathway is activated by osmotic stress, which can be a consequence of a weakened cell wall. The Calcineurin pathway, a calcium-dependent signaling cascade, is also involved in regulating the expression of chitin synthases in response to cell wall damage.[1][11]

Caption: Crosstalk between major signaling pathways in response to Chs3 inhibition.

Conclusion and Future Directions

Inhibition of Chitin Synthase 3 presents a compelling strategy for the development of new antifungal drugs. A thorough understanding of the multifaceted effects of Chs3 inhibition on fungal cell wall integrity is paramount for the successful design and implementation of such therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on the identification of more specific and potent Chs3 inhibitors, the elucidation of the precise molecular interactions between these inhibitors and the enzyme, and a deeper understanding of the complex regulatory networks that govern the fungal cell wall stress response. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for life-threatening fungal infections.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chitin synthase regulator CSR-3 promotes cellular integrity during cell-cell fusion in the filamentous ascomycete fungus Neurospora crassa | PLOS Genetics [journals.plos.org]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Surface Stress Induces a Conserved Cell Wall Stress Response in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

understanding the chemical properties of Chitin synthase inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Chitin Synthase Inhibitor 3 (CSI-3). The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.

Core Chemical Properties

This compound, also identified as compound 2d in the primary literature, is a novel synthetic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class of molecules.[1][2] It has demonstrated significant potential as an antifungal agent through the inhibition of chitin synthase, a critical enzyme in the formation of the fungal cell wall.

Quantitative Chemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉N₃O₄ | [1][2] |

| Molecular Weight | 365.38 g/mol | [1][2] |

| CAS Number | 2416338-26-4 | [1][2] |

| SMILES | O=C(NC1=CC=CC=C1OC)/C=C/C(NC2C(NC3=C(C=CC=C3)C2)=O)=O | [1][2] |

| Synonyms | Compound 2d | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against chitin synthase, an enzyme essential for the synthesis of chitin, a polysaccharide that provides structural integrity to fungal cell walls.[3][4] By targeting this enzyme, CSI-3 disrupts cell wall formation, leading to fungal cell death. This targeted mechanism of action makes it a promising candidate for antifungal drug development, as chitin is absent in mammals, suggesting a potential for high selectivity and low host toxicity.[4]

A related and more potent compound from the same chemical series, compound 2b, has been shown to be a non-competitive inhibitor of chitin synthase, suggesting that CSI-3 may act via a similar allosteric mechanism.[1]

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for this compound and a closely related potent analogue.

| Parameter | Value | Test Organism/Enzyme | Reference(s) |

| IC₅₀ (CSI-3) | 0.16 mM | Chitin Synthase | [1][2] |

| MIC (CSI-3) | 1 µg/mL | Candida albicans | [1][2] |

| IC₅₀ (Compound 2b) | 0.09 mM | Chitin Synthase | [1][5] |

| Kᵢ (Compound 2b) | 0.12 mM | Chitin Synthase | [1][5] |

| MIC (Compounds 2b, 2e, 2l) | Comparable to fluconazole | Candida albicans | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Chitin Synthase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against chitin synthase, based on established procedures.[6][7][8]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against chitin synthase.

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Crude chitin synthase enzyme extract from a relevant fungal species (e.g., Sclerotinia sclerotiorum or Candida albicans)

-

Test compound (this compound) dissolved in DMSO

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in reaction buffer

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal mycelia.

-

Plate Preparation: Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.

-

Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.

-

Enzyme Reaction: Add the crude enzyme extract, substrate solution (UDP-GlcNAc), and the test compound at various concentrations to the WGA-coated wells. Include a positive control (e.g., Polyoxin B) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2 hours) to allow for chitin synthesis.

-

Detection: Wash the plate to remove unreacted substrate. Add WGA-HRP conjugate to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin.

-

Signal Generation: After washing away unbound conjugate, add the peroxidase substrate. The HRP will catalyze a colorimetric reaction.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans, following established standards.[9][10]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Candida albicans strain

-

Culture medium (e.g., RPMI-1640)

-

Test compound (this compound) dissolved in DMSO

-

Positive control antifungal agent (e.g., Fluconazole)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture Candida albicans and prepare a standardized inoculum suspension in the culture medium.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the culture medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a plate reader to determine the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.

References

- 1. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies toward 3,4-dihydro-2(1H)-quinolinone derivatives - American Chemical Society [acs.digitellinc.com]

- 6. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Chitin Synthase 3 Inhibitors: A Novel Antifungal Strategy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. The fungal cell wall, an essential structure absent in mammalian cells, is a prime target for novel antifungal therapies.[1][2] It is a dynamic network of polysaccharides, primarily glucans and chitin, that maintains cellular integrity.[1][3] While echinocandins, which inhibit β-glucan synthesis, have been successful, the cell wall's ability to compensate by increasing chitin production can limit their effectiveness.[1] This highlights chitin synthesis as a crucial and still largely unexploited target for therapeutic intervention.[1][4]

Chitin, a polymer of N-acetylglucosamine, is synthesized by a family of enzymes known as chitin synthases (CHS).[4][5] In many pathogenic fungi, the CHS3 gene encodes the catalytic subunit of the principal chitin synthase responsible for the majority of the cell wall's chitin.[3][6] Its critical role in cell wall construction and repair makes Chitin Synthase 3 (Chs3) a highly attractive target for the development of new and effective antifungal agents.[5][7] This guide provides an in-depth overview of Chs3's potential, focusing on specific inhibitors, their mechanism of action, and the experimental methodologies used to evaluate them.

The Role of Chitin Synthase 3 (Chs3) in Fungal Pathogens

Fungi possess multiple chitin synthase enzymes, categorized into different classes, which perform distinct functions at specific stages of the cell cycle.[3][5] In the model yeast Saccharomyces cerevisiae, Chs3 is responsible for synthesizing over 90% of the cell's total chitin.[6] This chitin is crucial for the chitin ring at the bud site, the lateral cell wall, and for stress responses.[6] Similarly, in the major human pathogen Candida albicans, Chs3 is the primary enzyme for chitin production, essential for maintaining cell wall integrity.[3]

The essential nature of chitin is underscored by the fact that simultaneous disruption of all three chitin synthases in S. cerevisiae is lethal.[1] Targeting Chs3, the main contributor to chitin synthesis, therefore offers a promising strategy to disrupt fungal cell wall integrity, leading to cell lysis and death.

Chitin Synthase 3 Inhibitors: Efficacy and Quantitative Data

Several compounds have been identified that inhibit chitin synthases. The best-characterized are natural products like nikkomycins and polyoxins, which act as competitive inhibitors.[1][8] Nikkomycin Z is the only CHS inhibitor to have entered clinical trials.[9][10] More recently, specific synthetic molecules have been designed and evaluated for their inhibitory activity against chitin synthases.

The data below summarizes the in vitro efficacy of selected chitin synthase inhibitors against specific fungal pathogens and the target enzyme.

| Compound ID | Target Organism/Enzyme | Assay Type | Efficacy Metric | Value | Reference |

| Chitin synthase inhibitor 3 (compound 2d) | Candida albicans | Antifungal Susceptibility | MIC | 1 µg/mL | [11] |

| This compound (compound 2d) | Chitin Synthase | Enzyme Inhibition | IC50 | 0.16 mM | [11] |

| Maleimide compound 20 | Sclerotinia sclerotiorum CHS | Enzyme Inhibition | IC50 | 0.12 mM | [10][12] |

| Polyoxin B (Control) | Sclerotinia sclerotiorum CHS | Enzyme Inhibition | IC50 | 0.19 mM | [10][12] |

Signaling Pathways and Experimental Workflows

Understanding the biochemical pathway of chitin synthesis and the workflow for inhibitor screening is fundamental for drug development.

Chitin Biosynthesis Pathway

Chitin synthesis is a conserved metabolic process in fungi. It begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains at the plasma membrane by chitin synthase enzymes.[2]

Caption: A simplified diagram of the fungal chitin biosynthesis pathway.

Mechanism of Competitive Inhibition

Chitin synthase inhibitors like nikkomycins and polyoxins function by mimicking the substrate, UDP-GlcNAc. They bind to the enzyme's active site, preventing the natural substrate from binding and thereby halting chitin polymerization.[4][13]

Caption: Mechanism of competitive inhibition at the Chs3 active site.

Workflow for Screening CHS3 Inhibitors

A systematic approach is required to identify and validate novel Chs3 inhibitors. The process typically begins with a high-throughput screen of a compound library against the target enzyme, followed by secondary assays to confirm antifungal activity and specificity.

Caption: A typical experimental workflow for screening Chs3 inhibitors.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of potential antifungal agents.

Protocol: Chitin Synthase Inhibition Assay

This protocol is adapted from methodologies used for screening CHS inhibitors.[10][12] It measures the direct inhibitory effect of a compound on chitin synthase activity from fungal cell extracts.

1. Preparation of Fungal Cell Extract (Enzyme Source):

-

Inoculate a suitable fungal species (e.g., Sclerotinia sclerotiorum, Candida albicans) into 250 mL of appropriate liquid medium (e.g., PDA broth).

-

Culture at the optimal temperature (e.g., 23-35°C) for 36-48 hours with shaking.

-

Harvest fungal cells by centrifugation (e.g., 3000 × g for 10 minutes).

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Resuspend the cells in lysis buffer containing protease inhibitors and homogenize using glass beads or a cell disruptor on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 × g for 30 minutes at 4°C) to pellet cell debris. The supernatant, containing microsomal fractions with CHS, is used as the enzyme source.

2. Inhibition Assay:

-

Prepare a reaction mixture in a 96-well microplate. Each well should contain:

- Tris-HCl buffer (pH 7.5)

- MgCl2

- N-acetyl-D-glucosamine (GlcNAc)

- Test compound at various concentrations (dissolved in a suitable solvent like DMSO).

- Fungal cell extract (enzyme).

-

Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 10% Trichloroacetic acid).

3. Quantification:

-

The product, chitin, is an insoluble polymer. Quantify the incorporated radiolabeled [¹⁴C]GlcNAc from radiolabeled UDP-[¹⁴C]GlcNAc using a scintillation counter, or use a colorimetric assay that measures a byproduct of a coupled enzyme reaction.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[14]

1. Preparation of Inoculum:

-

Select a pure culture of the test yeast (e.g., Candida albicans) from an agar plate.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Prepare a working inoculum by diluting this suspension into RPMI-1640 broth to achieve a final standardized concentration (e.g., 0.5–2.5 × 10³ cells/mL).[14]

2. Plate Preparation:

-

Use a 96-well microtiter plate containing serial two-fold dilutions of the test compound in RPMI-1640 medium. A row with drug-free medium serves as the positive growth control, and an uninoculated well serves as the negative control.

3. Inoculation and Incubation:

-

Add the standardized working inoculum to each well of the microtiter plate.

-

Seal the plate and incubate at 35°C for 24 to 48 hours.[14]

4. Determining the MIC:

-

Following incubation, determine the MIC endpoint. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the positive growth control.[14]

-

Reading can be done visually or with a microplate reader by measuring absorbance at a specific wavelength (e.g., 600 nm).

Conclusion and Future Directions

Chitin Synthase 3 represents a compelling and validated target for the development of novel antifungal drugs. Its essential role in forming the fungal cell wall, combined with its absence in humans, provides a clear therapeutic window.[10][12] The identification of compounds like "this compound (compound 2d)" with potent in vitro activity demonstrates the feasibility of targeting this enzyme.[11]

Future research should focus on several key areas:

-

Structure-Based Drug Design: Elucidating the high-resolution crystal structure of Chs3 from pathogenic fungi will enable the rational design of more potent and selective inhibitors.

-

In Vivo Efficacy: Promising lead compounds must be advanced into animal models of fungal infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapy: Investigating the synergistic effects of Chs3 inhibitors with existing antifungals, particularly cell wall-active agents like echinocandins, could provide a powerful strategy to overcome drug resistance and improve clinical outcomes.[8]

By pursuing these avenues, the scientific community can unlock the full potential of Chs3 inhibition and deliver a new class of much-needed antifungal therapies.

References

- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. biotech.journalspub.info [biotech.journalspub.info]

- 6. Chitin synthase III: Synthetic lethal mutants and “stress related” chitin synthesis that bypasses the CSD3/CHS6 localization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. psecommunity.org [psecommunity.org]

- 13. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Throughput In Vitro Assay for Chitin Synthase 3 Inhibitors

Introduction

Chitin, a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall, providing rigidity and protection.[1][2] Crucially, chitin is absent in vertebrates and plants, making the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of novel and selective antifungal agents.[1][2] In many fungal species, including the model organism Saccharomyces cerevisiae, there are multiple chitin synthase isoenzymes. Chitin synthase 3 (Chs3) is responsible for synthesizing the majority of the chitin found in the cell wall.[3][4][5] Therefore, the targeted inhibition of Chs3 represents a promising strategy for antifungal drug discovery. This application note describes a detailed protocol for a non-radioactive, high-throughput in vitro assay to screen for and characterize inhibitors of chitin synthase 3.

The assay relies on the enzymatic activity of Chs3 in crude cell extracts to synthesize chitin from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated microtiter plate.[1][6][7] WGA is a lectin that specifically binds to N-acetylglucosamine polymers.[6][8] The amount of captured chitin is then quantified using a colorimetric reaction, allowing for the determination of enzyme inhibition by test compounds.

Quantitative Data Summary